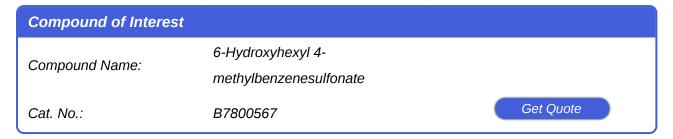


Technical Guide: Spectroscopic and Synthetic Overview of 6-Hydroxyhexyl 4methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available information on **6-Hydroxyhexyl 4-methylbenzenesulfonate**, a bifunctional molecule of interest in chemical synthesis and drug development. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and specific, peer-reviewed synthesis protocols with full characterization are not publicly available. Commercial suppliers list the compound and indicate the availability of such data upon purchase, but it is not disclosed in accessible literature.

This guide, therefore, summarizes the publicly available information and provides a representative, predicted spectroscopic dataset and a general experimental protocol based on established chemical principles for the synthesis of similar molecules.

Compound Identity

- Chemical Name: 6-Hydroxyhexyl 4-methylbenzenesulfonate
- Synonyms: 6-Hydroxyhexyl p-toluenesulfonate, 1,6-Hexanediol, mono(4-methylbenzenesulfonate), 6-[(4-methylbenzenesulfonyl)oxy]hexan-1-ol[1]
- CAS Number: 75351-33-6[1]



Molecular Formula: C₁₃H₂₀O₄S[1]

• Molecular Weight: 272.36 g/mol [1]

Predicted Spectroscopic Data

Due to the absence of experimentally verified spectra in the public domain, the following tables present predicted spectroscopic data based on the chemical structure of **6-Hydroxyhexyl 4-methylbenzenesulfonate**. These predictions are generated using standard spectroscopic correlation tables and chemical shift prediction algorithms.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.78	d	2H	Ar-H (ortho to SO ₂)
7.34	d	2H	Ar-H (meta to SO ₂)
4.02	t	2H	-CH ₂ -OTs
3.64	t	2H	-CH ₂ -OH
2.45	S	3H	Ar-CH₃
1.68 - 1.55	m	4H	-CH ₂ -CH ₂ -OTs, -CH ₂ -CH ₂ -OH
1.40 - 1.25	m	5H	-CH2-CH2-CH2-, -OH

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)



Chemical Shift (ppm)	Assignment
144.8	Ar-C (para to CH ₃)
133.0	Ar-C (ipso to SO ₂)
129.8	Ar-CH (meta to SO ₂)
127.9	Ar-CH (ortho to SO ₂)
70.7	-CH ₂ -OTs
62.5	-CH₂-OH
32.5	-CH ₂ - (adjacent to CH ₂ -OH)
28.8	-CH ₂ - (adjacent to CH ₂ -OTs)
25.3	-CH₂-
25.2	-CH ₂ -
21.6	Ar-CH₃

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group Vibration
3500 - 3200	O-H stretch (alcohol)
3050 - 3030	C-H stretch (aromatic)
2940 - 2860	C-H stretch (aliphatic)
1595, 1495	C=C stretch (aromatic)
1360, 1175	S=O stretch (sulfonate)
1100 - 1000	C-O stretch (alcohol), S-O stretch (sulfonate)

Table 4: Predicted Mass Spectrometry Data (ESI+)



m/z	Fragment Ion
273.1158	[M+H]+
295.0977	[M+Na]+
155.0161	[CH ₃ C ₆ H ₄ SO ₂] ⁺
117.1328	[HO(CH ₂) ₆] ⁺
91.0542	[C ₇ H ₇] ⁺ (tropylium ion)

Generalized Experimental Protocol for Synthesis

The synthesis of **6-Hydroxyhexyl 4-methylbenzenesulfonate** can be achieved by the monotosylation of **1**,6-hexanediol. This procedure is based on well-established methods for the selective protection of diols.

Materials:

- 1,6-Hexanediol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or Triethylamine (base)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
- Saturated aqueous sodium bicarbonate solution
- · Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (eluents)

Procedure:

Reaction Setup: A solution of 1,6-hexanediol (1.0 equivalent) in the chosen solvent (e.g.,
 DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0



°C in an ice bath.

- Addition of Base: A base such as pyridine or triethylamine (1.1 to 1.5 equivalents) is added to the solution.
- Addition of Tosylating Agent: p-Toluenesulfonyl chloride (1.0 equivalent) is added portionwise to the stirred solution, maintaining the temperature at 0 °C.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically allowed to stir at 0 °C for a few hours and then at room temperature until completion.
- Workup: The reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by silica gel column chromatography using a
 gradient of ethyl acetate in hexanes as the eluent to isolate the desired 6-Hydroxyhexyl 4methylbenzenesulfonate from unreacted diol, the ditosylated product, and other impurities.
- Characterization: The purified product would then be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Visualizations

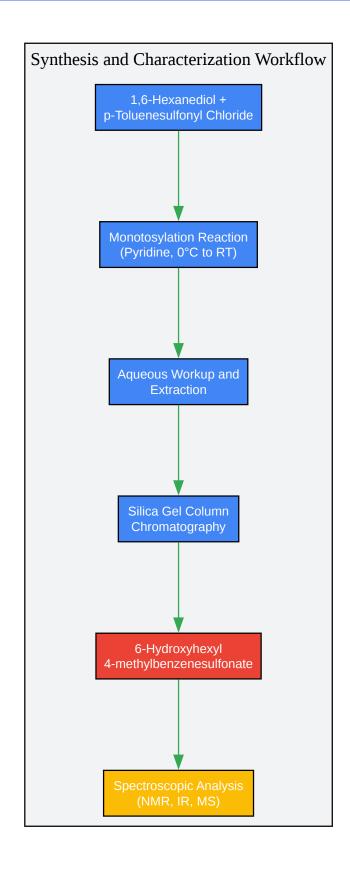
6-Hydroxyhexyl 4-methylbenzenesulfonate

HO-(CH₂)₆-O-S(=O)₂-C₆H₄-CH₃

Click to download full resolution via product page

Caption: Chemical Structure of **6-Hydroxyhexyl 4-methylbenzenesulfonate**.





Click to download full resolution via product page

Caption: General workflow for the synthesis and characterization.



In conclusion, while **6-Hydroxyhexyl 4-methylbenzenesulfonate** is a known compound, a comprehensive, publicly accessible dataset for its spectroscopic characterization and a detailed, validated synthesis protocol are currently lacking in the scientific literature. The information provided herein is based on established chemical principles and predictive models and should be used as a guide for further experimental investigation. Researchers are encouraged to perform their own analyses to obtain and verify the spectroscopic data for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 6-Hydroxyhexyl 4-methylbenzenesulfonate | C13H20O4S | CID 5224971 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview of 6-Hydroxyhexyl 4-methylbenzenesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7800567#spectroscopic-data-for-6-hydroxyhexyl-4-methylbenzenesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com